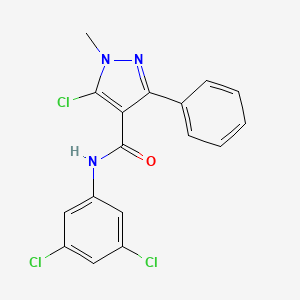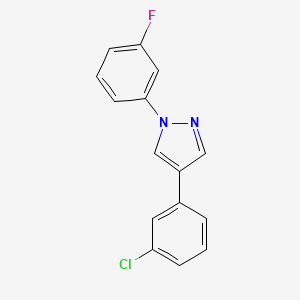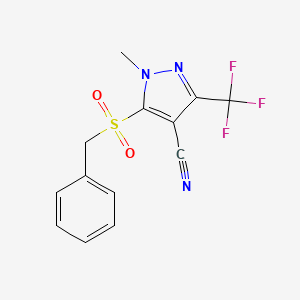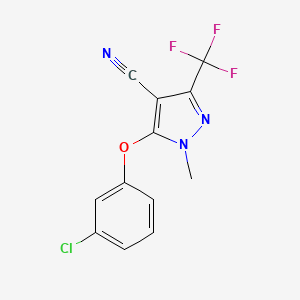
2-(3,5-diamino-1-methyl-1H-pyrazol-4-yl)-1-phenyl-1-ethanone
Vue d'ensemble
Description
The compound “2-(3,5-diamino-1-methyl-1H-pyrazol-4-yl)-1-phenyl-1-ethanone” is a chemical substance with the molecular formula C12H14N4O and a molecular weight of 230.27 . It is related to other compounds such as “2-[(3,5-Diamino-1-methyl-1H-pyrazol-4-yl)amino]ethanol” and "2-[(E)-(3,5-Diamino-1-methyl-1H-pyrazol-4-yl)diazenyl]benzoic acid" .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula C12H14N4O . It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring is substituted with various functional groups, including an amino group and a phenyl group .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Pyrazole derivatives, including those similar to 2-(3,5-diamino-1-methyl-1H-pyrazol-4-yl)-1-phenyl-1-ethanone, have been synthesized and structurally analyzed for various applications. For example, Liu et al. (2012) synthesized novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives for fungicidal activity studies, demonstrating the relevance of such compounds in agricultural chemistry (Liu et al., 2012).
Antimicrobial Properties
- Similar compounds have been explored for their antimicrobial properties. Bondock et al. (2011) synthesized 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives to evaluate their antibacterial and antifungal activities, indicating the potential of pyrazole derivatives in developing new antimicrobial agents (Bondock, Khalifa, & Fadda, 2011).
Molecular Structure Insights
- Investigations into the molecular structures of similar compounds, like the work by Bustos et al. (2015), contribute to a deeper understanding of their chemical properties and potential applications in various fields, including materials science and pharmacology (Bustos et al., 2015).
Antiviral Activity
- The potential antiviral activities of pyrazole derivatives have also been explored. Attaby et al. (2006) synthesized heterocyclic compounds based on pyrazole structures to evaluate their anti-HSV1 and anti-HAV-MBB activities, which are crucial for developing new antiviral medications (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Propriétés
IUPAC Name |
2-(3,5-diamino-1-methylpyrazol-4-yl)-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-16-12(14)9(11(13)15-16)7-10(17)8-5-3-2-4-6-8/h2-6H,7,14H2,1H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYOZXLQNJXMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)N)CC(=O)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-diamino-1-methyl-1H-pyrazol-4-yl)-1-phenyl-1-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B3035337.png)
![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorophenyl ether](/img/structure/B3035339.png)
![5-chloro-4-{[(4-methoxyphenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole](/img/structure/B3035342.png)


![4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B3035348.png)

![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl methyl ether](/img/structure/B3035350.png)
![Prop-2-enyl N-[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]carbamate](/img/structure/B3035355.png)
![3-(2-chloro-6-fluorophenyl)-N-[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3035356.png)


![1-(2-(3,4-Dichlorophenyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide](/img/structure/B3035359.png)
![1-(benzylsulfonyl)-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol](/img/structure/B3035360.png)